

Pharmacological Profile of Galanin (1-13)spantide I: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Galanin (1-13)-spantide I	
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Introduction

Galanin (1-13)-spantide I, also known as C7, is a synthetic chimeric peptide that has been instrumental in elucidating the complex physiological roles of the galanin system. This document provides a comprehensive overview of its pharmacological profile, detailing its binding characteristics, functional activity at galanin receptor subtypes, and the experimental protocols used for its characterization. **Galanin (1-13)-spantide I** is composed of the N-terminal 1-13 amino acid fragment of galanin linked to spantide I, a known substance P receptor antagonist.[1][2] This unique structure confers a complex pharmacological profile, exhibiting both antagonist and agonist properties depending on the biological context.

Binding Affinity Profile

Galanin (1-13)-spantide I demonstrates high affinity for galanin receptors. While early studies characterized its binding in native tissues, yielding a dissociation constant (Kd) of 1.16 nM for the "spinal galanin receptor" and an IC50 of 0.2 nM for the displacement of [125]-galanin in rat hypothalamic membranes, specific affinities for the cloned galanin receptor subtypes (GalR1, GalR2, and GalR3) have been more challenging to delineate from available literature.[1][2] The table below summarizes the available binding data.



Receptor/Tissu e Preparation	Radioligand	Parameter	Value (nM)	Reference
Rat Hypothalamic Membranes	[¹²⁵ I]-[Tyr26]- porcine galanin	IC50	0.2	[2]
Rat Spinal Cord	[¹²⁵ l]-galanin	Kd	1.16	[1]

Note: Subtype-specific binding affinities (Ki or Kd) for GalR1, GalR2, and GalR3 are not consistently reported in the reviewed literature.

Functional Activity Profile

The functional activity of **Galanin (1-13)-spantide I** is multifaceted, demonstrating a striking dichotomy between its effects in vivo and at recombinant receptors.

In Vivo Antagonism:

In numerous in vivo studies, **Galanin (1-13)-spantide I** acts as a potent antagonist of galanin-mediated effects.

- Feeding Behavior: When administered via intracerebroventricular (ICV) or direct intraparenchymal microinjection into the amygdala, it effectively blocks galanin-induced food intake in rats.[2][3]
- Spinal Nociceptive Reflexes: Intrathecal administration of Galanin (1-13)-spantide I
 antagonizes the facilitation of the nociceptive flexor reflex induced by galanin in rats.

In Vitro Agonism at Recombinant Receptors:

In contrast to its in vivo antagonist profile, studies on cell lines stably expressing individual recombinant galanin receptor subtypes have suggested that **Galanin (1-13)-spantide I** can act as an agonist. One report indicates that it functions as a full or partial agonist at GalR1, GalR2, and GalR3.[4] This discrepancy highlights the critical importance of the experimental system in defining the pharmacological profile of a ligand and suggests that factors within the native tissue environment may influence its activity.



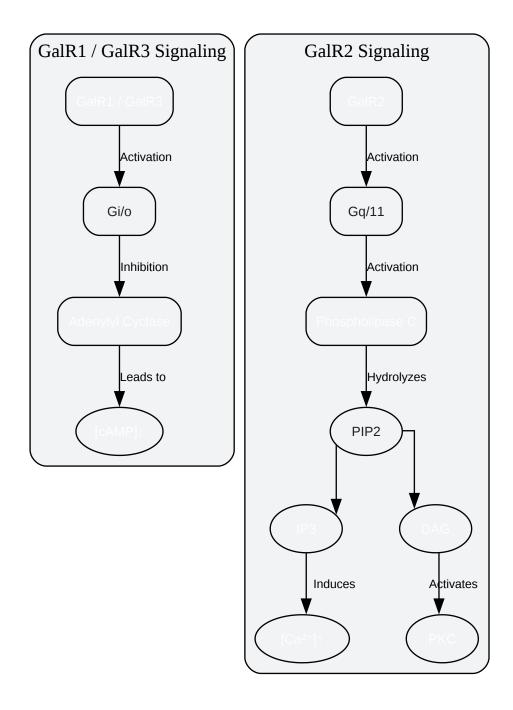
Quantitative functional data (EC50 or IC50 values) for **Galanin (1-13)-spantide I** at each of the three galanin receptor subtypes are not consistently available in the public domain, representing a significant knowledge gap.

Signaling Pathways

The galaninergic system signals through three G protein-coupled receptor (GPCR) subtypes with distinct primary signaling cascades. The activity of **Galanin (1-13)-spantide I**, whether as an agonist or antagonist, will ultimately modulate these pathways.

- GalR1 and GalR3: These receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]
 [6]
- GalR2: This receptor predominantly couples to Gq/11 proteins, activating phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[4][5]





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Primary signaling pathways of galanin receptors.

Experimental Protocols

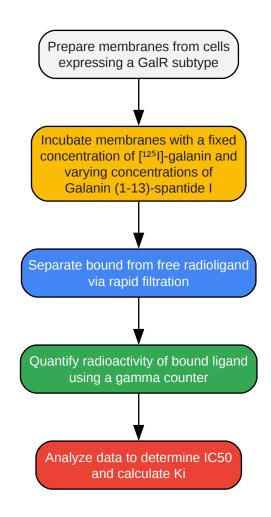
The characterization of **Galanin (1-13)-spantide I** relies on a suite of standard pharmacological assays. Below are detailed methodologies for key experiments.



Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity of **Galanin (1-13)-spantide I** for galanin receptors by measuring its ability to compete with a radiolabeled ligand.

Workflow:



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Workflow for a competition radioligand binding assay.

Detailed Methodology:

- Membrane Preparation:
 - Culture Chinese Hamster Ovary (CHO) cells stably expressing the human galanin receptor subtype of interest (GalR1, GalR2, or GalR3).



- Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g) and resuspend in assay buffer.
- Determine protein concentration using a standard method (e.g., BCA assay).
- Binding Reaction:
 - In a 96-well plate, combine in order:
 - Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
 - A range of concentrations of unlabeled Galanin (1-13)-spantide I.
 - A fixed concentration of [1251]-galanin (typically near its Kd).
 - Membrane preparation (20-40 μg of protein).
 - Define non-specific binding using a high concentration of unlabeled galanin (e.g., 1 μΜ).
 - Incubate at room temperature for 60-90 minutes to reach equilibrium.
- Separation and Counting:
 - Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/C) presoaked in polyethyleneimine to reduce non-specific binding.
 - Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Subtract non-specific binding from total binding to obtain specific binding.

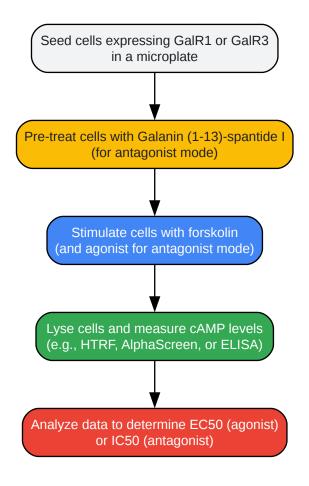


- Plot specific binding as a function of the log concentration of Galanin (1-13)-spantide I.
- Determine the IC50 value (the concentration of ligand that inhibits 50% of specific binding) using non-linear regression.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for GalR1 and GalR3)

This assay measures the ability of **Galanin (1-13)-spantide I** to modulate cAMP levels, indicating its agonist or antagonist activity at the Gi/o-coupled GalR1 and GalR3.

Workflow:



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Workflow for a cAMP functional assay.

Detailed Methodology:

- Cell Preparation:
 - Seed CHO cells stably expressing GalR1 or GalR3 into 384-well plates and culture overnight.[8]
 - On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Agonist Mode:
 - Add varying concentrations of Galanin (1-13)-spantide I to the cells.
 - Add a fixed concentration of forskolin (an adenylyl cyclase activator, typically at its EC80)
 to all wells to induce cAMP production.[8]
 - Incubate for 30 minutes at room temperature.
- Antagonist Mode:
 - Pre-incubate cells with varying concentrations of Galanin (1-13)-spantide I for 15-30 minutes.
 - Add a fixed concentration of a known galanin agonist (e.g., galanin itself, at its EC80).
 - Immediately add a fixed concentration of forskolin.
 - Incubate for 30 minutes at room temperature.
- cAMP Measurement:
 - Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's instructions.
- Data Analysis:

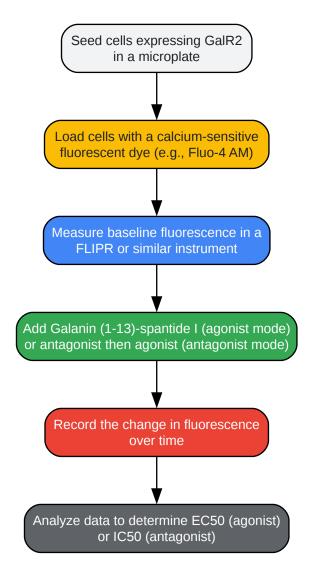


- For agonist activity, plot the inhibition of forskolin-stimulated cAMP production against the log concentration of Galanin (1-13)-spantide I to determine the EC50.
- For antagonist activity, plot the reversal of agonist-induced inhibition against the log concentration of Galanin (1-13)-spantide I to determine the IC50.

Calcium Mobilization Assay (for GalR2)

This assay measures changes in intracellular calcium concentration to determine the agonist or antagonist activity of **Galanin (1-13)-spantide I** at the Gq/11-coupled GalR2.

Workflow:



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Workflow for a calcium mobilization assay.

Detailed Methodology:

Cell Preparation:

- Seed CHO cells stably expressing GalR2 into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
- Remove culture medium and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C. For CHO cells, the buffer should contain probenecid to prevent dye leakage.[9]

Measurement:

- Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading and liquid handling.
- Measure baseline fluorescence.

· Agonist Mode:

- The instrument adds varying concentrations of Galanin (1-13)-spantide I to the wells.
- Continuously record the fluorescence signal for 1-2 minutes.

Antagonist Mode:

- The instrument first adds varying concentrations of **Galanin (1-13)-spantide I**.
- After a short pre-incubation, the instrument adds a fixed concentration of a known galanin agonist (at its EC80).
- Continuously record the fluorescence signal.

Data Analysis:

• Calculate the change in fluorescence from baseline.



- For agonist activity, plot the peak fluorescence response against the log concentration of Galanin (1-13)-spantide I to determine the EC50.
- For antagonist activity, plot the inhibition of the agonist response against the log concentration of Galanin (1-13)-spantide I to determine the IC50.

In Vivo Administration Protocols

Intracerebroventricular (ICV) Microinjection for Feeding Studies:

- Surgical Preparation:
 - Anesthetize adult male rats (e.g., Sprague-Dawley) and place them in a stereotaxic frame.
 - Implant a permanent guide cannula aimed at a lateral cerebral ventricle.
 - Allow animals to recover for at least one week.
- Injection Procedure:
 - On the day of the experiment, gently restrain the conscious, satiated rat.
 - Insert an injector cannula extending just beyond the tip of the guide cannula.
 - Infuse a small volume (e.g., 1-5 μL) of Galanin (1-13)-spantide I or vehicle over 1-2 minutes.
 - For antagonist studies, the antagonist is typically injected shortly before the agonist (e.g., galanin).[2]
- Behavioral Measurement:
 - Return the rat to its home cage with pre-weighed food.
 - Measure food intake at various time points (e.g., 1, 2, and 4 hours) post-injection.

Intrathecal (i.t.) Catheterization for Spinal Reflex Studies:

Surgical Preparation:



- Anesthetize rats and implant a chronic intrathecal catheter, typically made of polyurethane tubing, into the subarachnoid space at the lumbar level.[10][11]
- Exteriorize the catheter at the back of the neck.
- Allow for a recovery period of several days.
- Reflex Measurement Setup:
 - Decerebrate and spinalize the rat under anesthesia to eliminate supraspinal influences.
 - Isolate nerves for stimulation (e.g., sural nerve) and record electromyographic (EMG) activity from a hindlimb flexor muscle.
- Drug Administration and Reflex Elicitation:
 - Administer Galanin (1-13)-spantide I or vehicle through the intrathecal catheter.
 - After a set time, apply electrical stimulation to the peripheral nerve to evoke the flexor reflex.
 - For antagonist studies, administer the antagonist prior to the galanin agonist.
 - Record and quantify the magnitude of the EMG response.[12]

Conclusion

Galanin (1-13)-spantide I is a pharmacologically complex peptide with a profile that is highly dependent on the experimental context. While it serves as a reliable antagonist in various in vivo models, evidence suggests it may possess agonist properties at recombinant receptors. This duality underscores the need for careful interpretation of data and highlights a significant gap in the literature regarding its subtype-specific binding and functional potencies. The detailed protocols provided herein offer a framework for the further characterization of this and other galanin receptor ligands, which is essential for advancing our understanding of the galaninergic system and its potential as a therapeutic target.



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